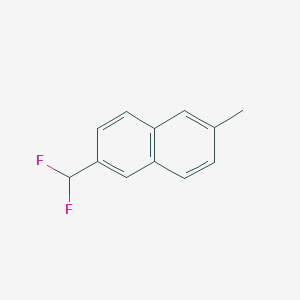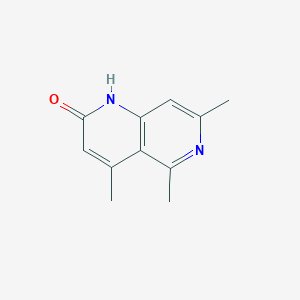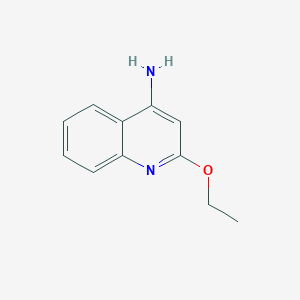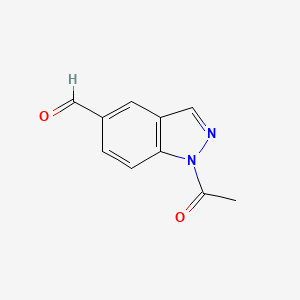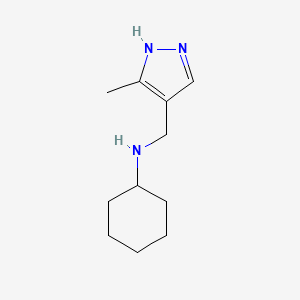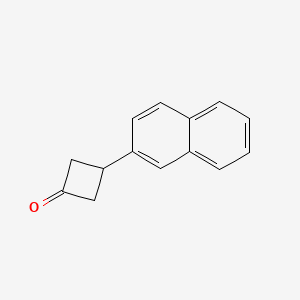
Cyclobutanone, 3-(2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-2-yl)cyclobutanone is an organic compound featuring a cyclobutanone ring substituted with a naphthalene moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-(Naphthalen-2-yl)cyclobutanone involves the [2 + 2] cycloaddition reaction. This reaction typically requires the use of electron-rich olefins under specific conditions to form the cyclobutane ring . For instance, oxidative radical cycloaddition can be employed, where one of the substrates is oxidized to generate a reactive radical cation .
Industrial Production Methods: Industrial production of cyclobutane-containing compounds often utilizes eco-friendly approaches, such as organo- and biocatalyzed methods . These methods are advantageous due to their lower environmental impact and higher efficiency in producing the desired cyclobutane derivatives.
Chemical Reactions Analysis
Types of Reactions: 3-(Naphthalen-2-yl)cyclobutanone undergoes various chemical reactions, including:
Reduction: Reductive coupling reactions can be performed using vanadium (II)/zinc (II) bimetallic complexes.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Trifluoroacetic acid
Reduction: Vanadium (II)/zinc (II) bimetallic complexes
Substitution: Strong nucleophiles or electrophiles
Major Products:
Oxidation: Lactones
Reduction: Echinocidin D
Substitution: Various substituted cyclobutanones
Scientific Research Applications
3-(Naphthalen-2-yl)cyclobutanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)cyclobutanone involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo desymmetrization via α-functionalization, leading to the formation of enantiomerically enriched products . This process is facilitated by the inherent ring strain of the cyclobutanone, which allows for various unusual reactions to occur .
Comparison with Similar Compounds
Cyclobutane: A simpler analog with a four-membered ring structure.
Cyclobutanone: The parent compound without the naphthalene substitution.
3-(Naphthalen-1-yl)cyclobutanone: A positional isomer with the naphthalene moiety at the 1-position.
Uniqueness: 3-(Naphthalen-2-yl)cyclobutanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s structure allows for unique interactions and reactivity compared to its analogs, making it valuable in various applications .
Properties
CAS No. |
335331-53-8 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-naphthalen-2-ylcyclobutan-1-one |
InChI |
InChI=1S/C14H12O/c15-14-8-13(9-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2 |
InChI Key |
HVZZHHJGLFXJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


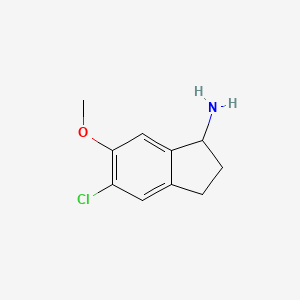
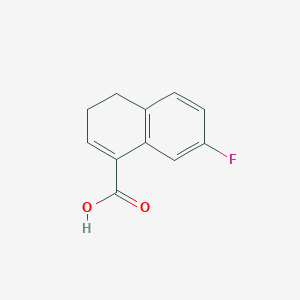
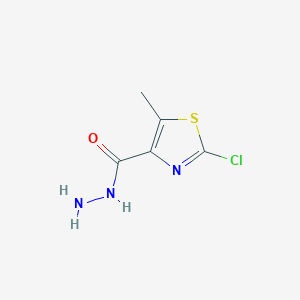
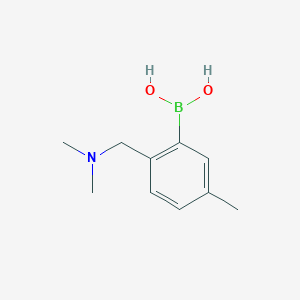
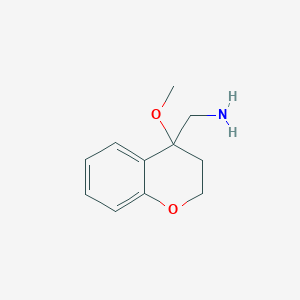
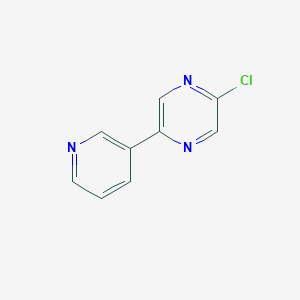
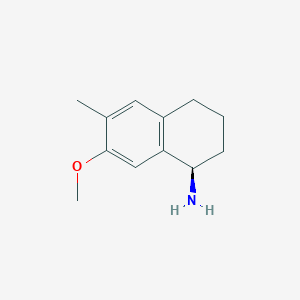
![7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)
